molecular formula C19H20FN5O2 B2616087 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide CAS No. 1797535-20-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide

Cat. No. B2616087
M. Wt: 369.4
InChI Key: IKLQZGSKOQGZOW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide” is a chemical compound1. However, there is limited information available about this specific compound.



Synthesis Analysis

The synthesis of such compounds is usually complex and requires specialized knowledge in organic chemistry2. Unfortunately, specific synthesis details for this compound are not readily available in the public domain.



Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity3. However, the specific molecular structure analysis of this compound is not available in the public domain.



Chemical Reactions Analysis

The chemical reactions involving this compound could be diverse depending on the conditions and reagents used4. However, specific details about the chemical reactions involving this compound are not readily available.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound are determined by its molecular structure2. However, specific physical and chemical properties of this compound are not readily available.


Scientific Research Applications

Radiopharmaceutical Development

Compounds with structural similarities to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide have been utilized in the development of radiopharmaceuticals for imaging. For instance, radioiodinated ligands with affinity for serotonin-5HT2-receptors have shown promise as tracers for γ-emission tomography. These compounds demonstrate high affinity and selectivity for 5HT2-receptors in vitro and exhibit preferential retention in areas of the brain enriched in these receptors, suggesting their utility in brain imaging studies (Mertens et al., 1994).

Receptor Binding Studies

Research on similar compounds has been pivotal in understanding receptor interactions and neurotransmission. For example, the study of [18F]p-MPPF, a radiolabeled antagonist for 5-HT1A receptors, underscores the importance of these compounds in probing serotonergic neurotransmission through positron emission tomography (PET). These studies include comprehensive investigations on chemistry, radiochemistry, and both animal and human PET data, which contribute to our understanding of serotonin receptors (Plenevaux et al., 2000).

Molecular Dynamics Simulations

The investigation into the adsorption and corrosion inhibition properties of piperidine derivatives on iron surfaces via quantum chemical calculations and molecular dynamics simulations illustrates another facet of research applications. These studies provide insights into the reactivity parameters and adsorption behaviors of compounds, indicating their potential in materials science for corrosion protection (Kaya et al., 2016).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties5. However, specific safety and hazard information for this compound is not readily available.


Future Directions

The future directions in the research and application of this compound would depend on its properties and potential uses2. However, specific future directions for this compound are not readily available.


Please note that this analysis is based on the limited information available in the public domain. For a more comprehensive analysis, you may need to refer to scientific literature or consult with a subject matter expert.


properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-3-fluoro-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FN5O2/c1-27-17-3-2-14(10-15(17)20)19(26)24-12-13-4-8-25(9-5-13)18-16(11-21)22-6-7-23-18/h2-3,6-7,10,13H,4-5,8-9,12H2,1H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKLQZGSKOQGZOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-3-fluoro-4-methoxybenzamide

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